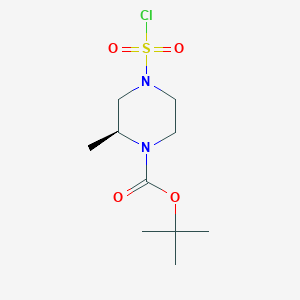

Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Synonyms : (2S)-2-(Cyanomethyl)piperazine-1-carboxylate, tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, and others .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butanol with hydrogen chloride (HCl) in an SN1 reaction . The alcohol group in tert-butanol is replaced by the chlorine atom, resulting in the formation of tert-butyl chloride. Subsequently, the chloride group is substituted with a cyanomethyl group , yielding tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate .

Molecular Structure Analysis

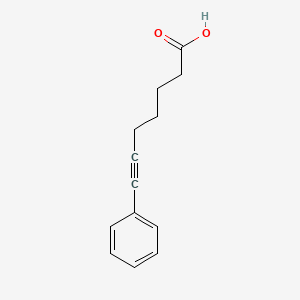

The molecular structure of Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate consists of a piperazine ring with a tert-butyl group, a chlorosulfonyl group, and a cyanomethyl group attached. The stereochemistry at the chiral center is specified as (2S) .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, hydrolysis, and other transformations. For instance, it may undergo hydrolysis to yield the corresponding carboxylic acid and release the cyanomethyl group .

Physical And Chemical Properties Analysis

科学的研究の応用

Chemical Synthesis and Medicinal Chemistry

Tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate is a pivotal compound in the synthesis of various bioactive molecules. It has been employed in the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), indicating its significance in developing potential therapeutic agents with anti-inflammatory and antinociceptive properties [R. Altenbach et al., 2008]. Furthermore, this compound is part of a comparative study evaluating the physicochemical and pharmacokinetic properties of drug analogues, showcasing its role in optimizing drug design by modulating undesired properties such as lipophilicity and metabolic stability [Matthias V. Westphal et al., 2015].

Chiral Auxiliary and Stereochemistry

This compound has also been explored as a chiral auxiliary in synthetic chemistry, particularly in the preparation of enantiomerically pure compounds. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were synthesized from L-alanine, demonstrating its utility in dipeptide synthesis and the preparation of enantiomerically pure acids, highlighting the importance of chiral auxiliaries in producing stereochemically defined molecules for pharmaceutical applications [A. Studer et al., 1995].

NMR Tagging and Protein Research

In protein research, tert-butyl groups, related to the core structure of tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate, have been utilized as NMR tags. For example, O-tert-Butyltyrosine (Tby) is an unnatural amino acid incorporated into proteins, where the tert-butyl group serves as an NMR tag. This application facilitates the observation of narrow signal resonances in a spectral region with limited overlap with other methyl resonances, aiding in the elucidation of protein structures and interactions [Wan-Na Chen et al., 2015].

Acid Amplification and Organic Synthesis

The compound tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, sharing a functional group with tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate, demonstrates the concept of acid amplification through autocatalytic fragmentation. This process liberates p-toluenesulfonic acid, leading to the increment of acid concentration in geometric progression, showcasing an innovative approach to acid-based catalysis in organic synthesis [K. Ichimura et al., 1995].

特性

IUPAC Name |

tert-butyl (2S)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERFHBXYPCZIBE-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)

![1-benzyl 7-methyl 6-(4-chlorobenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2889540.png)

![7-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2889541.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2889544.png)

![4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide](/img/structure/B2889547.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)